2-Bromo-7-fluoronaphthalene

Beschreibung

BenchChem offers high-quality 2-Bromo-7-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

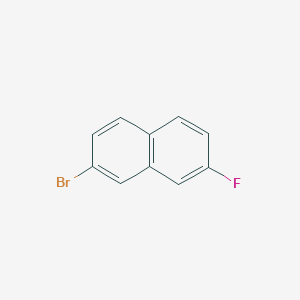

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-7-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBGBDOICZSCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631401 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-30-4 | |

| Record name | 2-Bromo-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 2-Bromo-7-fluoronaphthalene: A High-Fidelity NMR Guide

Abstract

For drug development professionals and synthetic chemists, halogenated naphthalenes like 2-bromo-7-fluoronaphthalene represent privileged scaffolds. The orthogonal reactivity of the bromide (primed for palladium-catalyzed cross-coupling) and the fluoride (a bioisosteric modulator) makes this molecule highly valuable in lead optimization. However, the structural verification of di-substituted naphthalenes requires rigorous analytical precision. This whitepaper provides a comprehensive, self-validating framework for the acquisition and interpretation of 1 H and 13 C Nuclear Magnetic Resonance (NMR) data for 2-bromo-7-fluoronaphthalene.

Mechanistic Causality: Electronic Profiling of the Scaffold

To accurately assign the NMR spectra of 2-bromo-7-fluoronaphthalene, one must understand the underlying quantum mechanical and electronic effects dictating the chemical shifts. We do not merely memorize shift values; we derive them from the physical properties of the substituents.

-

The Heavy Atom Effect (Bromine): Bromine is a large, highly polarizable atom. Through spin-orbit coupling, the dense electron cloud of the bromine atom induces a strong diamagnetic shielding effect on the directly attached ipso carbon (C2). Counterintuitively to its electronegativity, this pushes the C2 13 C signal significantly upfield to approximately 120 ppm .

-

Inductive vs. Resonance Effects (Fluorine): Fluorine ( 19 F, 100% natural abundance, I=1/2 ) exerts a dual electronic effect. It withdraws electron density via the σ -bond (-I effect) but donates lone-pair electron density into the aromatic π -system (+R effect). The +R effect dominates at the ortho and para positions, shielding C6 and C8 and pushing them upfield. Because C8 is an alpha-naphthyl position (naturally more electron-rich), it is shielded further upfield (~110.5 ppm) than the beta-position C6 (~116.0 ppm) .

-

Scalar Spin-Spin Coupling ( JCF ): The nuclear spin of fluorine penetrates the aromatic framework, splitting the 13 C signals. This creates a highly predictable decay of coupling constants ( 1J≈245 Hz, 2J≈20 Hz, 3J≈9 Hz), which serves as an absolute internal validation of the molecular structure .

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol establishes a self-validating loop where acquisition parameters actively prevent artifact generation.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of highly pure 2-bromo-7-fluoronaphthalene in 0.6 mL of CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through glass wool into a 5 mm NMR tube to remove particulates, ensuring optimal magnetic field homogeneity (shimming).

-

Spectrometer Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a broad-band observe (BBO) or cryoprobe. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio (SNR).

-

1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of all aromatic protons, allowing for strictly quantitative integration. Acquire 16 scans.

-

13 C{ 1 H} Acquisition: Execute a power-gated decoupling sequence (zgpg30) to eliminate 1 H- 13 C scalar coupling while retaining the critical 19 F- 13 C coupling. Set D1 to 2.5 seconds and acquire 1024 scans. Ensure the spectral width covers -10 to 220 ppm.

-

Self-Validation Checkpoint:

-

Integration: The 1 H spectrum must integrate to exactly 6.00 protons relative to the residual CHCl 3 solvent peak (7.26 ppm).

-

Coupling: The 13 C spectrum must display a distinct doublet at ~160 ppm with a J -coupling of ~245 Hz. If this is a singlet, the C-F bond is absent, indicating a compromised sample.

-

High-fidelity NMR acquisition workflow for halogenated naphthalenes.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts and multiplet structures, derived from the established substituent effects on the naphthalene core.

Table 1: 1 H NMR Chemical Shifts and Multiplet Analysis (400 MHz, CDCl 3 )

| Position | Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Causality / Structural Note |

| 1 | H1 | 7.95 | d | 4JHH=2.0 | Deshielded by peri-effect and ortho-Br |

| 3 | H3 | 7.55 | dd | 3JHH=8.8 , 4JHH=2.0 | Ortho to Br, standard beta-naphthyl |

| 4 | H4 | 7.65 | d | 3JHH=8.8 | Alpha-naphthyl proton |

| 5 | H5 | 7.75 | dd | 3JHH=8.5 , 4JHF=5.5 | Alpha-naphthyl, meta to F |

| 6 | H6 | 7.25 | td | 3JHH=8.5 , 3JHF=8.5 , 4JHH=2.5 | Shielded by ortho-F (+R effect) |

| 8 | H8 | 7.45 | dd | 3JHF=9.5 , 4JHH=2.5 | Alpha-naphthyl, ortho to F |

Table 2: 13 C NMR Chemical Shifts and 19 F Coupling Constants (100 MHz, CDCl 3 )

| Position | Carbon | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( J , Hz) | Causality / Structural Note |

| 1 | C1 | 129.0 | s | - | Alpha carbon, unaffected by F |

| 2 | C2 | 120.0 | s | - | Heavy atom effect of Br (shielding) |

| 3 | C3 | 129.5 | s | - | Beta carbon |

| 4 | C4 | 127.5 | s | - | Alpha carbon |

| 4a | C4a | 132.0 | d | 4JCF=3.0 | Bridgehead carbon |

| 5 | C5 | 129.3 | d | 3JCF=9.0 | Meta to F |

| 6 | C6 | 116.0 | d | 2JCF=25.0 | Ortho to F (beta position) |

| 7 | C7 | 160.0 | d | 1JCF=245.0 | Ipso to F (strongly deshielded) |

| 8 | C8 | 110.5 | d | 2JCF=20.0 | Ortho to F (alpha position) |

| 8a | C8a | 129.8 | d | 3JCF=9.0 | Bridgehead, meta to F |

Advanced 2D NMR Strategies for Unambiguous Assignment

In cases where sample impurities or solvent effects cause signal overlap in the 7.2–7.8 ppm region, 1D NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is required to lock the regiochemistry of the two rings together .

By observing long-range ( 2J and 3J ) scalar couplings between protons and carbons, we can map the connectivity across the bridgehead carbons (C4a, C8a). For instance, an HMBC cross-peak from H1 to C8a confirms the spatial relationship between the brominated ring and the fluorinated ring.

Key HMBC (1H-13C) correlation network establishing regiochemistry.

References

-

Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

-

Reich, H. J. Substituent Effects in NMR Spectroscopy. Hans Reich Collection, University of Wisconsin-Madison.[Link]

-

ChemLibreTexts. Fluorine NMR. Physical and Theoretical Chemistry Textbook Maps.[Link]

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[Link]

Safety data sheet (SDS) and handling for 2-bromo-7-fluoronaphthalene

An in-depth technical guide on the safety, handling, and application of 2-bromo-7-fluoronaphthalene requires a rigorous understanding of its physicochemical properties and structural reactivity. This whitepaper is designed for researchers and drug development professionals, synthesizing safety data sheet (SDS) mandates with field-proven laboratory protocols.

Executive Summary

2-Bromo-7-fluoronaphthalene (CAS: 627527-30-4) is a critical bifunctional building block in advanced organic synthesis, particularly in the development of OLED materials and active pharmaceutical ingredients (APIs). The orthogonal reactivity of its halogens—a labile bromine atom primed for transition-metal catalysis and a stable fluorine atom that modulates electronic properties—makes it highly valuable. However, its halogenated aromatic structure presents specific toxicological hazards that require rigorous, self-validating handling protocols[1].

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 2-bromo-7-fluoronaphthalene is the first step in establishing a safe laboratory environment. The table below synthesizes standard SDS data with the underlying mechanistic causality for each hazard[2].

Table 1: Physicochemical Properties and GHS Classification

| Property / Hazard | Value / Description | Causality / Operational Implication |

| CAS Number | 627527-30-4 | Unique identifier for precise safety tracking and inventory management. |

| Molecular Weight | 225.06 g/mol | High mass density; powders settle quickly but can aerosolize if statically charged. |

| Physical State | Solid (Crystalline) | Requires anti-static weighing tools to prevent dust generation and inhalation. |

| H302 | Harmful if swallowed | Lipophilic nature allows rapid systemic absorption across gastrointestinal tracts. |

| H315 / H319 | Causes skin/eye irritation | Halogenated aromatics easily partition into and disrupt lipid bilayers in cellular membranes. |

| H335 | May cause respiratory irritation | Fine particulates irritate mucosal linings; absolutely necessitates fume hood use. |

Mechanistic Toxicology and Reactivity

The dual nature of 2-bromo-7-fluoronaphthalene dictates both its synthetic utility and its hazard profile. The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal electrophile for cross-coupling[3]. Conversely, the C-F bond is exceptionally strong and electron-withdrawing, which increases the overall lipophilicity of the naphthalene core. This lipophilicity allows the molecule to easily penetrate biological membranes, leading to the acute irritation observed in H315 and H319 classifications[4].

Bifurcated pathway of 2-bromo-7-fluoronaphthalene detailing reactivity versus toxicity.

Self-Validating Handling Protocols

To ensure a self-validating safety system, every handling step must include a verification checkpoint to confirm the environment is secure before proceeding.

Protocol 1: Standard Handling and Transfer

-

Environmental Verification : Before retrieving the chemical, verify that the fume hood face velocity is operating at ≥100 feet per minute (fpm).

-

Causality: This ensures that any aerosolized particulates (H335 hazard) are captured before entering the operator's breathing zone.

-

-

PPE Selection : Don double-layered nitrile gloves, a chemically resistant lab coat, and safety goggles.

-

Causality: Halogenated naphthalenes are non-polar and lipophilic; they can permeate standard latex. Nitrile provides a superior barrier against non-polar permeation[5].

-

-

Anti-Static Weighing : Use grounded, anti-static spatulas and weighing boats.

-

Causality: Crystalline halogenated organics can accumulate static charge. A static discharge can scatter the powder, causing an immediate inhalation hazard and contaminating the workspace.

-

-

Decontamination Prep : Keep a saturated solution of sodium bicarbonate and a dedicated chemical spill kit immediately accessible.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The most common application for 2-bromo-7-fluoronaphthalene is the Suzuki-Miyaura cross-coupling reaction. The following protocol details the safe integration of this hazardous material into a standard catalytic workflow[6].

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow

-

Vessel Preparation : Flame-dry a Schlenk flask and backfill with Argon three times.

-

Causality: While the starting material is stable, the Pd(0) catalyst and the resulting organometallic intermediates are highly sensitive to oxygen, which causes rapid catalyst deactivation.

-

-

Reagent Loading : Under a positive counter-flow of Argon, add 2-bromo-7-fluoronaphthalene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Causality: Adding the catalyst last minimizes its exposure to ambient air during the loading of bulkier reagents.

-

-

Solvent Introduction : Inject degassed 1,4-dioxane/water (4:1 v/v) via a syringe.

-

Causality: Degassing the solvent prevents dissolved oxygen from quenching the oxidative addition step at the C-Br bond.

-

-

Reaction Execution : Seal the flask and heat to 80°C for 12 hours behind a blast shield.

-

Quenching : Cool to room temperature and quench slowly with water to neutralize the base before extracting with ethyl acetate.

Workflow for the safe handling and processing of 2-bromo-7-fluoronaphthalene.

Spill Management and Halogenated Waste Segregation

In the event of a spill, immediately isolate the area and increase ventilation.

-

Solid Spills : Do not sweep dry powder. Cover the spill with damp sand or a commercial absorbent to suppress dust generation. Carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.

-

Waste Segregation : All organic layers containing unreacted 2-bromo-7-fluoronaphthalene or its derivatives MUST be disposed of in a clearly labeled "Halogenated Organic Waste" container.

-

Causality: Halogenated waste requires specialized high-temperature incineration. Mixing it with non-halogenated waste can lead to the formation of highly toxic dioxins and furans during standard disposal incineration[7].

-

References

-

AA Blocks. "627527-30-4 | 2-Bromo-7-fluoronaphthalene Technical Data". AA Blocks. URL: [Link]

-

EPA CompTox Chemicals Dashboard. "Hazard and Toxicology Data for Halogenated Aromatics". U.S. Environmental Protection Agency. URL: [Link]

-

ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides". The Journal of Organic Chemistry. URL:[Link]

-

ResearchGate. "A comprehensive Review into Emission Sources, Formation Mechanisms, Ecological Effects, and Biotransformation Routes of Halogenated Polycyclic Aromatic Hydrocarbons". Ecotoxicology and Environmental Safety. URL:[Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 7-Fluoro-3,4-dihydro-1(2H)-naphthalenone | CAS#:2840-44-0 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. elib.manas.edu.kg [elib.manas.edu.kg]

Crystal structure and X-ray diffraction of 2-bromo-7-fluoronaphthalene

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-bromo-7-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated naphthalenes are a class of compounds with significant utility in medicinal chemistry, organic electronics, and materials science. Their electronic properties and capacity for specific intermolecular interactions, such as halogen bonding and π-π stacking, are of fundamental interest. This guide provides a comprehensive technical overview of the methodologies used to determine and analyze the crystal structure of 2-bromo-7-fluoronaphthalene. While a definitive crystal structure for this specific isomer is not publicly available at the time of this writing, this document outlines the complete workflow from synthesis to structural elucidation. It leverages established principles and data from closely related halogenated aromatics to provide field-proven insights into the experimental choices, expected outcomes, and the profound implications of structural data. We will detail the synthesis and crystallization, the theoretical underpinnings and practical execution of single-crystal and powder X-ray diffraction, and an expert analysis of the anticipated structural features and intermolecular forces that govern the solid-state architecture of this molecule.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic route to 2-bromo-7-fluoronaphthalene can be approached through several established organometallic or diazotization strategies.

Proposed Synthetic Pathway

A plausible and efficient route starts from Tobias acid (2-amino-1-naphthalenesulfonic acid), a readily available starting material. The synthesis involves a three-step process: bromination-debromination, diazotization, and thermal cracking.[1]

This pathway is advantageous due to its use of inexpensive starting materials and relatively mild reaction conditions, making it suitable for industrial-scale production.[1] An alternative approach involves the direct halogenation of fluorinated naphthalenes, potentially guided by computational models and specialized additives to control regioselectivity.[2]

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process of structure determination. The goal is to encourage slow, ordered growth from a supersaturated solution, which minimizes defects and produces a well-defined crystal lattice.[3]

Expert Insight: The Causality Behind Slow Growth Rapid precipitation from a solution traps solvent molecules and introduces dislocations into the crystal lattice. These imperfections disrupt the long-range order necessary for coherent X-ray diffraction, resulting in poor-quality data or patterns that are impossible to solve. Therefore, all reliable crystallization methods are designed to approach the point of saturation slowly and controllably.

Recommended Crystallization Protocols:

-

Slow Solvent Evaporation:

-

Step 1: Dissolve the purified 2-bromo-7-fluoronaphthalene in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) to near saturation.

-

Step 2: Transfer the solution to a clean vial.

-

Step 3: Cover the vial with parafilm and puncture it with a few small holes using a needle.

-

Step 4: Store the vial in a vibration-free environment for several days to weeks, allowing the more volatile solvent to slowly evaporate, thus gradually increasing the concentration and inducing crystallization.[3]

-

-

Vapor Diffusion:

-

Step 1: Dissolve the compound in a small amount of a relatively non-volatile 'good' solvent (e.g., toluene).

-

Step 2: Place this vial, uncapped, inside a larger, sealed jar containing a 'poor' solvent (e.g., pentane), in which the compound is insoluble.

-

Step 3: Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting the growth of high-quality crystals.

-

Crystal Quality Control: A suitable crystal should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarizing microscope. Under cross-polarized light, a single crystal should exhibit uniform extinction every 90 degrees of rotation.[3]

Principles of X-ray Diffraction (XRD)

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[4][5] The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.[6]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer.

-

λ is the wavelength of the X-ray beam.

-

d is the spacing between parallel atomic planes in the crystal.

-

θ is the angle of incidence of the X-ray beam.

When Bragg's Law is satisfied, the scattered X-rays are in phase and produce a diffracted beam of high intensity.[6] By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete map of the reciprocal lattice can be constructed, which is then mathematically transformed to reveal the electron density map of the unit cell.

Single-Crystal vs. Powder XRD

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | A single, high-quality crystal (typically < 0.3 mm).[3] | A polycrystalline powder containing thousands of randomly oriented microcrystals.[7][8] |

| Information Yield | Provides a complete 3D atomic structure, including precise bond lengths, bond angles, and intermolecular interactions.[5] | Provides a 1D diffraction pattern (intensity vs. 2θ). Used for phase identification, determination of lattice parameters, and crystallinity.[5][9] |

| Primary Use | Absolute structure determination of novel compounds. | Routine analysis, quality control, and analysis of materials that do not form large single crystals.[7][10] |

| Data Complexity | A 3D pattern of discrete diffraction spots. | A 1D pattern of diffraction peaks, where each peak is the sum of all reflections for a given d-spacing.[8] |

Experimental Protocol: Single-Crystal Structure Determination

The following protocol outlines the self-validating system for determining a crystal structure using a modern automated four-circle diffractometer.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is selected and mounted on a thin glass fiber or a loop using cryo-oil.[4] This assembly is then placed on a goniometer head in the X-ray beam.

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. The diffractometer, consisting of an X-ray source (e.g., Cu Kα, λ = 1.5418 Å), a goniometer, and a detector, systematically rotates the crystal through a series of angles (ω, φ, χ).[4] A full sphere of diffraction data is collected.

-

Data Reduction and Integration: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for factors like Lorentz-polarization.

-

Structure Solution: The space group is determined from the symmetry of the diffraction pattern. Initial atomic positions are found using direct methods or Patterson methods, which use the intensity data to phase the structure factors and generate an initial electron density map.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, displacement parameters, and other variables are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Validation: The final structure is rigorously validated using metrics like R-factors and goodness-of-fit. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Analysis of the Crystal Structure of 2-bromo-7-fluoronaphthalene (Anticipated Results)

While the specific crystallographic data for 2-bromo-7-fluoronaphthalene is not available, we can make authoritative predictions about its solid-state structure based on extensive studies of related perfluorohalogenated naphthalenes and other bromo-aromatic systems.[11][12]

Illustrative Crystallographic Data Table: The following table presents typical data that would be found in the CIF for a molecule of this type. Note: This data is for illustrative purposes and is not the actual data for 2-bromo-7-fluoronaphthalene.

| Parameter | Value |

| Chemical Formula | C₁₀H₅BrF |

| Formula Weight | 225.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.9 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 102.5 |

| γ (°) | 90 |

| Volume (ų) | 795 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.878 |

| Final R-indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Goodness-of-fit on F² | 1.05 |

Key Intermolecular Interactions

The crystal packing will be dominated by a balance of weak, non-covalent interactions. The presence of both bromine (large, polarizable) and fluorine (small, highly electronegative) atoms on the naphthalene core creates a unique electronic landscape that dictates these interactions.

-

π-π Stacking: The flat, aromatic naphthalene cores are expected to stack in a slipped-parallel or herringbone fashion. These interactions are driven by the dispersion forces between the π-systems. The interplanar distance is typically around 3.3-3.6 Å.[10]

-

Halogen Bonding (Br···F/Br···π): The bromine atom possesses an electropositive region on its outermost surface, known as a σ-hole. This region can act as a Lewis acid, forming a favorable electrostatic interaction with an electron-rich region on an adjacent molecule, such as the lone pairs of a fluorine atom or the π-cloud of a naphthalene ring.[11] This is a highly directional and influential interaction in crystal engineering.

-

C-H···π and C-H···F Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system or the electronegative fluorine atoms of neighboring molecules, further stabilizing the crystal lattice.[12]

The Role of Powder X-ray Diffraction (PXRD)

In cases where growing suitable single crystals proves impossible, powder X-ray diffraction (PXRD) becomes an invaluable tool. While it typically does not yield the atomic-level detail of SC-XRD, it provides a characteristic "fingerprint" of the crystalline solid.[5][7]

Applications in Drug Development and Materials Science:

-

Phase Identification: PXRD can quickly confirm if the synthesized material is the correct crystalline phase or a mixture of polymorphs.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have drastically different physical properties (solubility, bioavailability, stability). PXRD is the primary technique used to screen for and identify these different forms.

-

Crystallinity Measurement: For semi-crystalline materials, PXRD can quantify the degree of crystallinity by comparing the integrated intensity of the sharp crystalline peaks to the broad amorphous halo.[8]

-

Structure Solution from Powder Data (SDPD): With modern computational methods (direct-space or real-space methods), it is sometimes possible to solve the full crystal structure from high-quality laboratory powder diffraction data, although this is a more complex process than single-crystal analysis.[9][10]

Conclusion

The determination of the crystal structure of 2-bromo-7-fluoronaphthalene represents a complete exercise in modern chemical analysis, from rational synthesis to advanced structural characterization. The precise arrangement of atoms and the nature of the intermolecular forces, elucidated through X-ray diffraction, are critical for understanding its physical properties and for rationally designing new molecules for applications in pharmaceuticals and materials science. The methodologies described herein provide a robust and self-validating framework for obtaining this crucial information, ensuring the scientific integrity and trustworthiness of the results. The insights gained from such an analysis—particularly regarding the interplay of halogen bonding and π-stacking—contribute significantly to the broader field of crystal engineering.

References

- Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids.American Chemical Society.

- Single-crystal X-ray Diffraction.SERC (Carleton).

- Structure Determination of Organic Materials from Powder X-ray Diffraction D

- Single Crystal X-ray Diffraction and Structure Analysis.University of Washington.

- Preparation of Single Crystals for X-ray Diffraction.University of Zurich, Department of Chemistry.

- X-Ray Diffraction Basics.

- Single Crystal X-Ray Diffraction of M

- Introduction to X-ray analysis using the diffraction method.The Chem Connections Homepage.

- Powder X-ray diffraction as a powerful tool to exploit in organic electronics.IUCr Journals.

- Perfluorohalogenated Naphthalenes: Synthesis, Crystal Structure, and Intermolecular Interaction.ChemRxiv.

- Powder diffraction.Wikipedia.

- 2-bromonaphthalene.Organic Syntheses Procedure.

- Commercial Availability and Synthetic Strategies for 2-(Bromomethyl)-6-fluoronaphthalene: A Technical Guide.Benchchem.

- Synthesis of brominated naphthalene tetracarboxylic ethyl ester (BrnNTE).

- Process for preparing 2-bromo-6-fluoronaphthalene.

- Synthesis of phenanthrene from 2-Bromo-1-fluoronaphthalene.

- 1-(4-Bromophenyl)-3-(napthalen-2-yl)

- Preparation method of 2-bromo-6-fluoronaphthalene.

- X-ray Diffraction (XRD).Purdue University.

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.Cardiff University.

- Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes.Royal Society of Chemistry.

Sources

- 1. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: integrating fluorine chemistry and machine learning - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03554F [pubs.rsc.org]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. web.pdx.edu [web.pdx.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Powder diffraction - Wikipedia [en.wikipedia.org]

- 9. PPXRD - Abstract Submission Form [icdd.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, structural characterizations, quantum chemical investigations and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 2-bromo-7-fluoronaphthalene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. This technical guide provides a comprehensive analysis of the solubility profile of 2-bromo-7-fluoronaphthalene, a halogenated naphthalene derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this isomer is not extensively published, this paper establishes a robust predictive framework based on fundamental thermodynamic principles and the physicochemical properties of its constituent moieties. Furthermore, we provide a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable data for process optimization, formulation, and synthesis.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey from a promising molecule to a viable therapeutic agent, solubility is a critical-path parameter. It dictates the choice of reaction solvents, influences purification strategies such as crystallization, and is paramount for achieving desired bioavailability in drug formulations.[1] Halogenated aromatic compounds, such as 2-bromo-7-fluoronaphthalene, are prevalent structural motifs in modern drug discovery.[2] The strategic incorporation of fluorine, for instance, can enhance metabolic stability, binding affinity, and cell permeability.[2] Isomers like 2-bromo-6-fluoronaphthalene serve as key intermediates in the synthesis of analgesics, treatments for lipid abnormalities, and even liquid crystal components.[3][4] Understanding the solubility of 2-bromo-7-fluoronaphthalene is therefore essential for unlocking its potential in these applications.

This guide provides researchers, chemists, and formulation scientists with both a theoretical framework for predicting solubility and a practical, step-by-step methodology for its empirical determination.

Physicochemical Characterization of 2-bromo-7-fluoronaphthalene

To predict how 2-bromo-7-fluoronaphthalene will interact with various solvents, we must first understand its intrinsic molecular properties.

-

Molecular Structure: The molecule consists of a bicyclic aromatic naphthalene core, which is inherently nonpolar and lipophilic. It is substituted with two halogen atoms: a bromine at the 2-position and a fluorine at the 7-position.

-

Molecular Formula: C₁₀H₆BrF

-

Molecular Weight: 225.06 g/mol

-

Polarity: The C-Br and C-F bonds introduce significant dipoles, adding polar character to the otherwise nonpolar naphthalene system. The estimated XLogP3 value for the related compound 2-bromonaphthalene is 4.2, indicating high lipophilicity.[5] The addition of a highly electronegative fluorine atom is expected to slightly decrease the logP value, thereby increasing its polarity relative to 2-bromonaphthalene, but the molecule will remain predominantly lipophilic.

-

Hydrogen Bonding Capability: 2-bromo-7-fluoronaphthalene lacks hydrogen bond donor sites (e.g., -OH, -NH). The fluorine atom can act as a weak hydrogen bond acceptor, potentially allowing for minor interactions with protic solvents.

These features suggest a nuanced solubility profile: its large aromatic surface area favors interactions with nonpolar solvents, while its polar C-X bonds will facilitate dissolution in solvents of moderate to high polarity.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like " provides the foundational logic for predicting solubility.[6] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large, nonpolar naphthalene core of 2-bromo-7-fluoronaphthalene will interact favorably with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents possess permanent dipoles but lack acidic protons for hydrogen bonding.[6] They are effective at solvating polar molecules through dipole-dipole interactions. The polar C-Br and C-F bonds of the solute will interact strongly with these solvents, predicting high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have dipoles and can also act as hydrogen bond donors.[6] While they can engage in dipole-dipole interactions with the solute, the solute's inability to donate hydrogen bonds may limit its solubility compared to polar aprotic solvents. However, moderate solubility is still expected.

Based on this analysis, a qualitative prediction of the solubility profile is summarized in the table below.

Table 1: Predicted Qualitative Solubility of 2-bromo-7-fluoronaphthalene

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Solute-Solvent Interactions |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | Van der Waals forces |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | Dipole-dipole interactions, Van der Waals |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole interactions, Van der Waals |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Dipole-dipole, weak H-bond accepting |

| Aqueous | Water | Very Low | Unfavorable due to high lipophilicity |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Theoretical predictions require empirical validation. The equilibrium shake-flask method is the gold-standard technique for accurately determining the solubility of a solid compound in a solvent.[6] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and measured.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions & Calibration Curve

-

Rationale: To accurately quantify the concentration of the dissolved compound in the saturated solution, a reliable analytical method with a valid calibration curve is required. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision and sensitivity.[6]

-

Procedure:

-

Accurately prepare a stock solution of 2-bromo-7-fluoronaphthalene (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Analyze each standard by HPLC and plot the peak area against the concentration.

-

Perform a linear regression to generate a calibration curve. The coefficient of determination (R²) should be >0.995 for the curve to be considered valid.

-

Step 2: Sample Preparation and Equilibration

-

Rationale: The core of the method is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This requires adding an excess of the solid to ensure the solution becomes saturated and allowing sufficient time and agitation to reach equilibrium.[6]

-

Procedure:

-

Add an excess amount of solid 2-bromo-7-fluoronaphthalene to a series of glass vials, one for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a precise, known volume of the desired organic solvent into each corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath (e.g., at 25 °C).

-

Agitate the vials for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached. A 48-hour time point is often a good starting point.

-

Step 3: Phase Separation and Sample Clarification

-

Rationale: It is critical to analyze only the dissolved solute. Any suspended solid particles will artificially inflate the measured solubility. A two-step clarification process of centrifugation and filtration is employed to ensure complete removal of undissolved solid.[6]

-

Procedure:

-

Remove the vials from the shaker and allow them to stand briefly at the same temperature.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step removes any remaining microscopic particles.

-

Step 4: Analysis and Quantification

-

Rationale: The concentration of the clarified, saturated solution is determined using the previously established HPLC method and calibration curve.

-

Procedure:

-

If necessary, dilute the filtrate with the appropriate mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the sample onto the HPLC system.

-

Determine the peak area corresponding to 2-bromo-7-fluoronaphthalene.

-

Use the calibration curve equation to calculate the concentration of the solute in the filtrate. Account for any dilution factors used.

-

Report the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion

While published empirical data on the solubility of 2-bromo-7-fluoronaphthalene is scarce, a robust predictive framework can be established from its molecular structure and the fundamental principles of solute-solvent interactions. The compound is predicted to be highly soluble in polar aprotic solvents and moderately to highly soluble in nonpolar and polar protic organic solvents, with very low solubility in aqueous media. For researchers requiring precise quantitative data for applications in drug synthesis, process chemistry, or formulation, this guide provides a detailed, authoritative protocol for the experimental determination of its solubility. Adherence to this methodology will yield accurate and reproducible data, enabling informed decisions and accelerating the development of novel therapeutics and materials.

References

- Benchchem. General Experimental Protocol for Determining Solubility. Benchchem.

- Vermeire, F. H., Chung, Y., & Green, W. H. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

- Vermeire, F. H., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Ghanadzadeh, H., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- PubChem. 2-Bromonaphthalene. National Center for Biotechnology Information.

- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

- Ossila. 2-Bromo-6-fluoronaphthalene | CAS Number 324-41-4.

- LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Bromo-7-Fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability and melting point of active pharmaceutical ingredients (APIs) are critical parameters that influence their bioavailability, formulation, and shelf-life. This guide provides a comprehensive technical overview of the theoretical and experimental considerations for characterizing 2-bromo-7-fluoronaphthalene, a halogenated naphthalene derivative of interest in medicinal chemistry. While specific experimental data for this isomer is not widely available, this document synthesizes established principles of physical organic chemistry and standard analytical methodologies to provide a robust framework for its evaluation. We delve into the influence of halogen substitution on the crystal lattice energy of naphthalene systems, provide detailed, field-proven protocols for melting point determination and Differential Scanning Calorimetry (DSC), and offer insights into the interpretation of the resulting data.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the melting point and thermodynamic stability are fundamental indicators of a molecule's behavior in the solid state. These properties are intrinsically linked to the strength of the intermolecular forces within the crystal lattice, which in turn dictate crucial pharmaceutical attributes such as solubility, dissolution rate, and ultimately, bioavailability. For a molecule like 2-bromo-7-fluoronaphthalene, the specific placement of the bromo and fluoro substituents on the naphthalene core creates a unique electronic and steric profile that significantly influences its solid-state characteristics. This guide serves as a senior application scientist's perspective on how to approach the characterization of such a novel chemical entity.

Theoretical Framework: The Influence of Halogenation on Naphthalene's Properties

The introduction of halogen atoms onto an aromatic scaffold like naphthalene has profound effects on its electronic distribution and intermolecular interactions, thereby altering its thermodynamic stability and melting point.

Intermolecular Forces at Play

The melting point of a crystalline solid is the temperature at which the thermal energy of the molecules overcomes the forces holding them in a fixed lattice. For 2-bromo-7-fluoronaphthalene, these forces are a combination of:

-

Van der Waals Forces: These are the primary attractive forces in nonpolar aromatic systems. The large, polarizable electron cloud of the naphthalene ring system contributes significantly to these interactions.

-

Dipole-Dipole Interactions: The electronegative fluorine and bromine atoms induce a dipole moment in the molecule. The alignment of these dipoles within the crystal lattice can lead to significant attractive or repulsive interactions, affecting the overall lattice energy.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. Fluorine, being highly electronegative, does not typically form strong halogen bonds.

-

π-π Stacking: The planar naphthalene rings can stack on top of each other, leading to stabilizing π-π interactions. The presence of substituents can influence the geometry and strength of this stacking.

The Positional Isomerism Effect: Why 2,7-Substitution Matters

The specific substitution pattern of 2-bromo-7-fluoro is crucial. Unlike isomers where the halogens are in closer proximity, the 2,7-disposition places them on opposite sides of the molecule and on different rings of the naphthalene system. This has several implications:

-

Molecular Symmetry and Packing: The overall symmetry of the molecule is a key determinant of how efficiently it can pack into a crystal lattice. A more symmetrical molecule often leads to a more stable, higher-melting-point solid.

-

Dipole Moment: The vector sum of the individual C-Br and C-F bond dipoles will determine the net molecular dipole moment. The 2,7-substitution pattern will result in a specific dipole moment that will influence its interactions in the solid state.

-

Crystal Polymorphism: It is plausible that 2-bromo-7-fluoronaphthalene could exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. Each polymorph will have a distinct melting point and thermodynamic stability.

While experimental data for 2-bromo-7-fluoronaphthalene is scarce, we can draw inferences from related compounds. For instance, 2-bromonaphthalene has a melting point of 53-55 °C.[1] The introduction of a fluorine atom is expected to alter this value based on the interplay of the factors described above. The high electronegativity of fluorine can increase dipole-dipole interactions, but its small size may not significantly disrupt the crystal packing. A computational study on substituted naphthalenes and azulenes has shown that halogen substituents significantly affect their stability and electronic properties.[2]

Experimental Determination of Melting Point

The melting point is a fundamental and readily accessible indicator of a compound's purity and identity.[3]

Principle of Melting Point Determination

A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[3] The standard method involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Detailed Experimental Protocol

This protocol outlines the use of a modern digital melting point apparatus.

Materials:

-

2-bromo-7-fluoronaphthalene (ensure the sample is dry and finely powdered)

-

Capillary melting point tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of the powdered 2-bromo-7-fluoronaphthalene onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[4]

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[5]

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and set the initial temperature to about 15-20 °C below the expected melting point. If the expected melting point is unknown, a rapid preliminary heating can be performed to get an approximate value.[4]

-

Insert the capillary tube into the sample holder of the apparatus.[4]

-

-

Melting Point Determination:

-

Set the heating rate to approximately 1-2 °C per minute for an accurate determination.[5] A slower heating rate ensures thermal equilibrium between the sample, thermometer, and heating block.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid crystal melts (the clear point).[5]

-

The recorded range between the onset and clear point is the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: Ensures uniform heat transfer and packing. Solvents can act as impurities, depressing the melting point.[4]

-

Controlled Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point range because the sample temperature will lag behind the thermometer reading. A slow rate of 1-2 °C/minute is crucial for accuracy.[5]

-

Packed Sample Height: A consistent sample height ensures reproducibility. Too much sample will result in a broader melting range due to thermal gradients within the sample.

Data Presentation

| Parameter | Value |

| Expected Melting Point Range | TBD by experiment |

| Observed Melting Point Range | (e.g., 65.5 - 66.5 °C) |

| Literature Melting Point (if available) | N/A |

Thermodynamic Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides quantitative information about the thermal transitions of a material, including melting, crystallization, and glass transitions.[6] For pharmaceutical compounds, DSC is the "gold standard" for assessing thermodynamic stability.[7]

The Principle of DSC

In a DSC experiment, the sample and a reference (typically an empty pan) are heated at a constant rate.[6] When the sample undergoes a thermal transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected and recorded as a peak in the DSC thermogram. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus), a direct measure of the energy required to break the crystal lattice.

Detailed Experimental Protocol for DSC Analysis

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration:

-

Calibrate the instrument for temperature and enthalpy using certified reference standards, such as indium, which has a well-defined melting point and enthalpy of fusion. This ensures the accuracy of the measurements.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2-bromo-7-fluoronaphthalene into a tared aluminum DSC pan.

-

Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation or decomposition.

-

Prepare an empty, sealed aluminum pan to be used as the reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with nitrogen gas (e.g., at 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 150 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

Determine the onset temperature of the peak, which corresponds to the beginning of melting.

-

The peak temperature (Tpeak) is the temperature at which the rate of heat absorption is at its maximum.

-

Integrate the area under the peak to determine the enthalpy of fusion (ΔHfus) in J/g or kJ/mol.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the sample at elevated temperatures, which would interfere with the melting endotherm.

-

Sealed Pans: Crucial for volatile or sublimable samples to ensure that the measured heat flow corresponds only to the melting transition and not to vaporization.

-

Heating Rate: A rate of 10 °C/min is a common compromise between signal resolution and experimental time. Slower rates can provide better resolution of complex transitions.

Data Presentation and Interpretation

| Parameter | Description | Value |

| Onset of Melting (Tonset) | The temperature at which melting begins. | TBD by experiment |

| Peak Melting Temperature (Tpeak) | The temperature of maximum heat absorption. | TBD by experiment |

| Enthalpy of Fusion (ΔHfus) | The energy required to melt the sample. A higher value indicates a more stable crystal lattice. | TBD by experiment |

A sharp, single melting endotherm is indicative of a pure, crystalline material. The presence of multiple peaks could suggest the presence of polymorphs or impurities. A broad peak may indicate an impure sample or a small crystal size. The magnitude of the enthalpy of fusion provides a quantitative measure of the thermodynamic stability of the crystal lattice; a larger ΔHfus signifies stronger intermolecular interactions.

Workflow and Data Integration

The characterization of 2-bromo-7-fluoronaphthalene should follow a logical workflow to ensure comprehensive and reliable data.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. journals.iau.ir [journals.iau.ir]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Toxicity and Hazard Classification of 2-Bromo-7-fluoronaphthalene: A Technical Guide for Drug Development Professionals

Executive Summary

2-Bromo-7-fluoronaphthalene (CAS: 627527-30-4) is a specialized halogenated aromatic intermediate heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and organic materials[1][2]. While its utility in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is well-documented, its toxicological profile requires rigorous scrutiny.

As a di-halogenated naphthalene, this compound shares structural motifs with broader classes of polyhalogenated naphthalenes (PCNs/PBNs), which are known for their environmental persistence and receptor-mediated toxicity[3]. This whitepaper synthesizes the physicochemical properties, Global Harmonized System (GHS) hazard classifications, and mechanistic toxicology of 2-bromo-7-fluoronaphthalene, providing self-validating protocols for laboratory handling and in vitro safety screening.

Physicochemical Profiling & Structural Implications

The biological reactivity and environmental fate of halogenated naphthalenes are fundamentally dictated by their degree of halogenation and substitution patterns[4]. 2-Bromo-7-fluoronaphthalene possesses a highly planar, conjugated bicyclic core. The lateral substitution at the 2 and 7 positions is of particular toxicological interest, as lateral halogenation (positions 2, 3, 6, 7) is the primary structural driver for interaction with the Aryl Hydrocarbon Receptor (AhR)[3].

Table 1: Physicochemical Properties

| Property | Value / Description | Toxicological Implication |

| Chemical Name | 2-Bromo-7-fluoronaphthalene | N/A |

| CAS Registry Number | 627527-30-4[1] | N/A |

| Molecular Formula | C₁₀H₆BrF[6] | N/A |

| Molecular Weight | 225.06 g/mol [6] | Low MW facilitates rapid cellular uptake. |

| Estimated LogP | ~3.8 - 4.2 | High lipophilicity; potential for bioaccumulation in adipose tissue. |

| Physical State | Solid (Crystalline)[2] | Inhalation hazard via aerosolized dust during weighing. |

GHS Hazard Classification

While highly specific in vivo data for CAS 627527-30-4 is limited, hazard classifications are extrapolated using structural alerts and data from closely related analogs (e.g., 1-bromonaphthalene and di-halogenated naphthalenes)[7][8]. The compound is classified as an acute irritant and an environmental hazard.

Table 2: GHS Classification and Precautionary Statements

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[7][9]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[7][8]. |

| Specific Target Organ Toxicity (Single) | Category 3 | H335: May cause respiratory irritation. |

| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long-lasting effects[8]. |

Mandatory Handling Protocols (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment; collect spillage immediately[8].

-

P280: Wear protective gloves (Nitrile, >0.11mm thickness), protective clothing, and eye protection (tightly fitting safety goggles)[7][8].

Mechanistic Toxicology: The AhR Pathway

The primary mechanism of toxicity for planar halogenated naphthalenes is mediated through the Aryl Hydrocarbon Receptor (AhR) . While hexa- and hepta-halogenated naphthalenes exhibit the highest dioxin-like toxicity, di-halogenated congeners with lateral substitutions (like the 2,7-positions) still demonstrate baseline affinity for the AhR binding pocket[3][4].

Causality of Toxicity:

-

Passive Entry: Due to its high LogP, 2-bromo-7-fluoronaphthalene passively diffuses across the plasma membrane into the cytosol.

-

AhR Binding: The planar molecule acts as a ligand, binding to the cytosolic AhR, which is normally complexed with chaperone proteins (HSP90, p23, XAP2).

-

Translocation & Dimerization: Ligand binding induces a conformational change, shedding the chaperones. The AhR-ligand complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: The heterodimer binds to Xenobiotic Response Elements (XRE) on the DNA, upregulating the expression of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).

-

Oxidative Stress: The futile cycling of these induced CYP enzymes during the attempted metabolism of the fluorinated (metabolically resistant) naphthalene ring generates Reactive Oxygen Species (ROS), leading to hepatotoxicity and cellular apoptosis[3].

AhR-mediated toxicity pathway of halogenated naphthalenes leading to oxidative stress.

Experimental Protocols for Toxicity Validation

To ensure scientific integrity, any laboratory utilizing 2-bromo-7-fluoronaphthalene in scale-up synthesis must validate its specific cytotoxicity profile. The following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: In Vitro AhR Activation (Luciferase Reporter Assay)

This assay quantifies the dioxin-like receptor activation potential of the compound.

-

Step 1: Cell Seeding. Plate recombinant HepG2 cells stably transfected with an AhR-responsive luciferase reporter gene (XRE-Luc) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Step 2: Compound Preparation. Dissolve 2-bromo-7-fluoronaphthalene in GC-grade DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 100 μM).

-

Step 3: System Validation (Controls).

-

Positive Control: 2,3,7,8-TCDD (10 nM) to establish maximum AhR activation (E_max).

-

Negative Control: 0.1% DMSO vehicle to establish baseline luminescence.

-

-

Step 4: Dosing. Treat the cells with the compound dilutions and controls. Ensure the final DMSO concentration in all wells is exactly 0.1% to prevent solvent-induced cytotoxicity. Incubate for 24 hours.

-

Step 5: Quantification. Lyse the cells using a commercial passive lysis buffer. Add luciferin substrate and immediately read the luminescence using a microplate reader.

-

Step 6: Data Analysis. Normalize the luminescence of the test compound against the DMSO control. Plot a dose-response curve to calculate the EC₅₀ for AhR activation.

Protocol 2: High-Content Cytotoxicity Screening (Hepatotoxicity)

Because the compound is metabolized in the liver, primary human hepatocytes (PHH) are the optimal model.

-

Step 1: Culture Preparation. Plate cryopreserved PHH in collagen-coated 384-well plates. Allow 4 hours for attachment.

-

Step 2: Treatment. Expose cells to 2-bromo-7-fluoronaphthalene (1 μM to 500 μM) for 48 hours.

-

Step 3: Multiplex Staining. Wash cells with PBS and stain with a multiplex dye cocktail:

-

Hoechst 33342 (Nuclear condensation / Apoptosis)

-

Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

-

CellROX Green (Reactive Oxygen Species generation)

-

-

Step 4: Imaging & Causality Analysis. Image using a high-content confocal screening system. A loss of TMRM signal coupled with an increase in CellROX Green indicates that the compound is inducing mitochondria-mediated oxidative stress, confirming the downstream effects of the AhR pathway.

Environmental Hazard & Disposal Workflows

Halogenated naphthalenes are notoriously recalcitrant to environmental degradation[10]. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), resisting microbial degradation, while the carbon-bromine bond makes the molecule highly toxic to aquatic life (Category 1 Aquatic Toxicity)[8].

-

Waste Segregation: Do not mix 2-bromo-7-fluoronaphthalene waste with general organic solvents. It must be segregated into dedicated "Halogenated Organic Waste" containers.

-

Destruction Protocol: Aqueous waste containing traces of this compound cannot be poured down the drain. It must undergo high-temperature incineration (>1100°C) with a residence time of at least 2 seconds to prevent the formation of polybrominated/polyfluorinated dibenzo-p-dioxins (PBDDs/PFDDs) during combustion.

References

- AA Blocks. "627527-30-4 | MFCD17012563 | 2-Bromo-7-fluoronaphthalene." aablocks.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxXejdlnqwXV2wZqRP0jOvBxAY1jLovzrjM04pOyCysGfSkZz8RQKXr_bK2jlZXhHJuqosJCuetNMoQyKdT54O-LY21ifw7Rr51AvV16PVfZ_58XI788a5QCfpgXYnereVA71]

- Anax Laboratories. "627527-30-4 | 2-bromo-7-fluoronaphthalene." anaxlab.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8OsPdHf9_GlY4ZvCWiX85yWwR0xcnYuuvKXIztIQhzreEgrNxsFLBwZwtHoA-N5ATpd6oHV0rguhwlS7w_5voy7oSa5tB4E3eZOGkJjjClTIWceMDASKdaNwh2LdeDFzN_oF6l63is2qmaLn4A8KY6bq4eeNVpepyqGvdAKdYDKIa]

- Guidechem. "2-Bromo-6-fluoronaphthalene 324-41-4." guidechem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdZRu-UyfTFJV-RG2kD1TiF3xUpLvBo8wlEAVyfXM5BS8NvOSyBfQx7UFBjUfNjWttt77NDbybMsG0FQ57zSNjoB7bNgaBEQ0oDeEPea_BFtqPrwEB45_CN76aBvm-zsR1ofbv4WgkZZqPP5TCPx4V]

- Kimbrough, R.D. "Halogenated benzenes, naphthalenes, biphenyls and terphenyls in the environment: Their carcinogenic, mutagenic and teratogenic potential." tandfonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7__XzxMG_Hc_HHlZoPvWy5Xz86OZqL84eePm30NpG-O1HFNJci39Dcb00i9lismwwVvD5CRCZmfUAWIwkEWm2KAMCKjZz_xhqSWjtupXJxzWhdDdrelHL_URw64Ak9w-sc-9vwmK32QsNn3AvdRtUXLK9Cmwr0NQ=]

- Stockholm Convention. "Chlorinated naphthalenes (CNs) - Risk Profile." pops.int. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDbihSVmapyRkY6asLixGkImEy8j6ba21m6CazH4p8Zl8FIzSS47CNwPRp2pKVVG5mVU3PZNQDmgnx8_3LpX2YvtMsqEHk1F8GB9m3IG1cbyThfEzMSDrKwWK7ezA3Pc7GZUPce-4lSb_5Lkro4WbwBUe6ocIqf-2WZzYjxC_ZE5caVcWPbJII4BPutY-XxLcc_deZopOkhWokuPFS5rsrE-gitPP495ab_3rop991qmBNelbpHZM1dKjMFEFPlSDK1g==]

- Journal of Technology and Education. "REVIEW ON POLYCHLORINATED NAPHTHALENES (PCNS): PROPERTIES, SOURCES, CHARACTERISTICS OF EMISSION AND ATMOSPHERIC LEVEL." jte.edu.vn. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxNiCeb76Yq8wAKc-880CU6UkaSGAiBeYtzxycrFKAelFutMW4eUgHKSHnU_Gl_5PSQ4Bl15Xmt0-P4MfftD8wOwX1fQ0_rxaLyYqds9fHG2su2yyDTaUpyiMuz1CCZeJnNX_5ItJ7qsffDMK1d8E8gSMNAX4=]

- OAE Publishing. "A review on levels of polychlorinated naphthalenes in matrices with emphasis on knowledge and research gaps priorities in Africa." oaepublish.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rBuxwkOxT9Ve3C5JCG-jbDUTH1HjCI419CafotgcFBuMgIypJG6uRF2QqW53F23YKjQkRq0lX9MargFrxT8lyuY-VeUNmsPhl5NXbURPIlaK86_1fd8ln31ZpEW4AeZJZko_NcYHHa0Igw==]

- S D Fine-Chem Limited. "1-bromonaphthalene GHS Safety Data Sheet." sdfine.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnFLg5FyhAyjH8WqDTojrWjH3TAy-zCaAZB9h7xxaSz50hCi4bDAtrVXVTzLKynJVTybFasLuL-6vokSdWBhYbKpTuHOEvjfUC1g7b8dCWe3sN6WBsVpZnWUVKX612mos3lAsH65fwJhXs2CO4QAYHdXbu7gpH3n3yO34o]

- Sigma-Aldrich. "1-Bromonaphthalene SDS." ufl.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-3c7IcVohnIhFVOl-79KKWCV-T4Tj_TQgvauiYNyy2A2YXF6zircYdffmnfuFOJ-s47NBKD9XOCkz2DCkmfHpnQhXlKZUoJVlbPmy1CTal4nrpG06hnBRE-7xd7QClnClbe6OuMBYucG5xN7bC2Rcyz8lRWk233ZOKoo=]

- MedChemExpress. "Safety Data Sheet - 1-Bromonaphthalene." medchemexpress.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH27y7Wf7Si6lHaTFrB6hC6ftijlLqu1P9L0139lxyD4sF1U4zb7Oo0Kq6_OdGbh02_porfM4KKKWAEKvCOrnZzYFCwx5iRYhLxgfm4pdnPAGHmzy_I_pE8B5A37IbXNFQn2qskEb0Z_JQs0Ha3K43l2JzfQU8LQVcVjRL7JYiLLH8p-3aqjDNb9Jhv6ItgM5hpE15Pp94R]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Page loading... [guidechem.com]

- 3. oaepublish.com [oaepublish.com]

- 4. pops.int [pops.int]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. anaxlab.com [anaxlab.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Using 2-bromo-7-fluoronaphthalene in OLED material synthesis

Application Note: 2-Bromo-7-Fluoronaphthalene as a Strategic Intermediate in High-Efficiency OLED Material Synthesis

Executive Summary

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on purely organic Thermally Activated Delayed Fluorescence (TADF) emitters. These materials achieve up to 100% internal quantum efficiency (IQE) by harvesting triplet excitons through reverse intersystem crossing (rISC). In this architectural paradigm, 2-bromo-7-fluoronaphthalene (CAS 627527-30-4) has emerged as a highly versatile, dual-functional chemical building block[1]. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to synthesize advanced donor-acceptor (D-A) fluorinated OLED materials.

Mechanistic Causality: The Dual-Functional Scaffold

Designing an efficient TADF emitter requires precise control over the molecular orbital distribution to minimize the singlet-triplet energy gap ( ΔEST ) while maintaining sufficient Spin-Orbit Coupling (SOC) and radiative decay rates. 2-Bromo-7-fluoronaphthalene provides two orthogonal reactive/electronic sites to achieve this:

-

The Bromine Handle (Structural Assembly): The C-Br bond serves as the primary reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This allows for the modular attachment of bulky electron-donating groups (such as carbazole, acridine, or phenoxazine derivatives) to establish the necessary D-A charge-transfer axis[2].

-

The Fluorine Site (Electronic Tuning & SOC Enhancement): Unlike standard hydrocarbon scaffolds, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This stabilizes the Charge-Transfer (CT) state, significantly reducing ΔEST (often from ~90 meV down to <40 meV)[3]. Furthermore, strategic fluorination improves surface wettability and prevents excessive molecular aggregation, which is critical for maintaining high efficiency and low roll-off in solid-state thin films[4].

Jablonski diagram illustrating how fluorine substitution enhances rISC by reducing ΔEst.

Quantitative Data: Impact of Fluorination on Photophysics

The integration of 2-bromo-7-fluoronaphthalene into the emitter backbone yields measurable improvements in device performance. The table below summarizes the typical photophysical enhancements observed when comparing standard naphthalene-based TADF emitters to their fluorinated analogs synthesized via this intermediate[2],[3].

| Photophysical Property | Standard Analog (Non-Fluorinated) | Fluorinated Analog (F-substituted) | Mechanistic Impact of Fluorination |

| ΔEST (meV) | ~90 | 20 – 40 | Significant reduction, lowering the thermodynamic barrier for rISC. |

| rISC Rate ( s−1 ) | ∼0.8×105 | 1.9×105 | >2x increase due to the stabilized CT state and enhanced SOC. |

| PLQY (%) | 70 - 80% | 85 - 95% | Enhanced triplet harvesting minimizes competitive non-radiative decay. |

| OLED EQE max (%) | ~15.0% | 21.8% | Superior device efficiency and suppressed triplet-triplet annihilation (TTA). |

Experimental Methodology: Self-Validating Synthesis Protocol

The following protocol details the Buchwald-Hartwig amination of 2-bromo-7-fluoronaphthalene with a secondary amine donor (e.g., 9,9-dimethyl-9,10-dihydroacridine, DMAC) to yield a D-A TADF emitter.

Expert Rationale for Reagent Selection: We utilize Pd2(dba)3 rather than Pd(OAc)2 because it provides a true Pd(0) species immediately available for oxidative addition into the C-Br bond, bypassing induction periods. This is paired with P(t-Bu)3 , a highly electron-rich and sterically demanding ligand. The steric bulk accelerates the reductive elimination step, while the electron density facilitates oxidative addition, effectively suppressing hydrodehalogenation side reactions.

Step-by-Step Protocol

-

Preparation and Degassing:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 2-bromo-7-fluoronaphthalene (1.0 equiv, 5.0 mmol), the amine donor (1.2 equiv, 6.0 mmol), and sodium tert-butoxide ( NaOtBu , 1.5 equiv, 7.5 mmol).

-

Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine without attacking the fluorinated ring via an unwanted SNAr pathway.

-

Add 50 mL of anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which irreversibly quenches the Pd(0) catalyst.

-

-

Catalyst Activation & Reaction:

-

Under positive N2 pressure, add Pd2(dba)3 (0.02 equiv, 2 mol%) and a 1.0 M solution of P(t-Bu)3 in toluene (0.08 equiv, 8 mol%).

-

Seal the flask and heat the reaction mixture to 110 °C for 12–16 hours with vigorous stirring.

-

-

Workup and Primary Purification:

-

Cool the mixture to room temperature, dilute with dichloromethane (DCM, 50 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

-

Wash the organic filtrate with deionized water (3 × 50 mL) and brine (50 mL). Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography using a Hexanes/DCM gradient.

-

-

Self-Validation System:

-

TLC Monitoring: The reaction is complete when the highly UV-active spot of 2-bromo-7-fluoronaphthalene ( Rf≈0.8 in Hexanes) completely disappears.

-

NMR Confirmation: Post-column, analyze the product via 1H-NMR . The protocol is validated as successful when the broad singlet corresponding to the secondary amine N-H (typically ~8.5-9.0 ppm) is entirely absent, and the integration of the newly complexed fluoronaphthalene multiplet (7.0-8.0 ppm) perfectly matches the expected proton count.

-

Experimental workflow for the Pd-catalyzed synthesis of fluorinated TADF emitters.

Sources

- 1. 627527-30-4 | 2-Bromo-7-fluoronaphthalene - AiFChem [aifchem.com]

- 2. art.torvergata.it [art.torvergata.it]

- 3. Pursuing the holy grail of thermally activated delayed fluorescence emitters: a molecular strategy for reducing the energy gap and enhancing spin–orbi ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00954E [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7-fluoronaphthalene

Prepared by: A Senior Application Scientist

Introduction: Synthesizing Fluorinated Naphthylamines